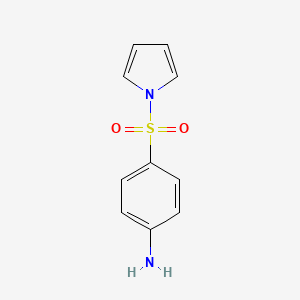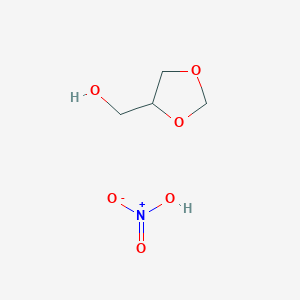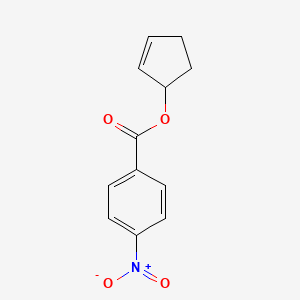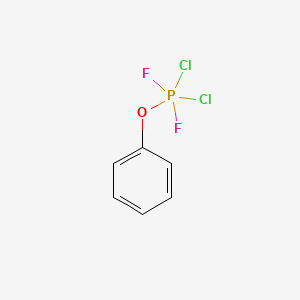
Dichloro(difluoro)phenoxy-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is a chemical compound with the molecular formula C6H3Cl2F2OP It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a phenoxy group, along with a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(difluoro)phenoxy-lambda~5~-phosphane typically involves the reaction of phenol derivatives with phosphorus pentachloride and fluorinating agents. One common method includes the following steps:
Reaction of Phenol with Phosphorus Pentachloride: Phenol reacts with phosphorus pentachloride to form dichlorophenoxyphosphane.
Fluorination: The dichlorophenoxyphosphane is then treated with a fluorinating agent, such as hydrogen fluoride or antimony pentafluoride, to introduce the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(difluoro)phenoxy-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phenoxyphosphane derivatives.
Applications De Recherche Scientifique
Dichloro(difluoro)phenoxy-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dichloro(difluoro)phenoxy-lambda~5~-phosphane involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorophenoxyphosphane: Lacks the fluorine atoms, making it less reactive in certain applications.
Difluorophenoxyphosphane: Contains fluorine but not chlorine, resulting in different chemical properties.
Trichlorophenoxyphosphane: Contains three chlorine atoms, leading to distinct reactivity patterns.
Uniqueness
Dichloro(difluoro)phenoxy-lambda~5~-phosphane is unique due to the presence of both chlorine and fluorine atoms, which confer a combination of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
27296-01-1 |
|---|---|
Formule moléculaire |
C6H5Cl2F2OP |
Poids moléculaire |
232.98 g/mol |
Nom IUPAC |
dichloro-difluoro-phenoxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl2F2OP/c7-12(8,9,10)11-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
AOMAHPKFULWZAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(F)(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
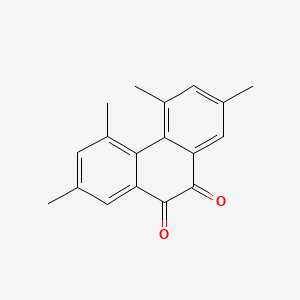
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
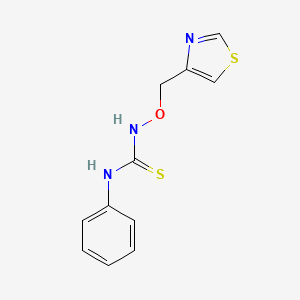


![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)
